molecular formula C16H16ClNO4 B6708142 (8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone

(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone

Cat. No.: B6708142
M. Wt: 321.75 g/mol
InChI Key: VJTLHTNKRHWIIX-UHFFFAOYSA-N
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Description

(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazine ring fused with a furan moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazine ring, followed by the introduction of the furan moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxymethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone has been explored in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are subjects of ongoing research.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved often depend on the specific application, such as inhibiting bacterial growth or modulating cellular signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(hydroxymethyl)furan-2-yl]methanone
  • (8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methyl)furan-2-yl]methanone

Uniqueness

Compared to similar compounds, (8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone stands out due to its specific functional groups, which confer unique reactivity and potential biological activities. The presence of the methoxymethyl group, in particular, may influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable subject for further research and development.

Properties

IUPAC Name

(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-10-8-18(13-5-3-4-12(17)15(13)21-10)16(19)14-7-6-11(22-14)9-20-2/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTLHTNKRHWIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C(=CC=C2)Cl)C(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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